

Matadine: A Comprehensive Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: *Matadine*

Cat. No.: *B1219934*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Matadine, an alkaloid derived from the root of *Sophora flavescens*, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning **Matadine**'s therapeutic potential. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its effects on key cellular processes and signaling pathways. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes complex biological interactions through signaling pathway and workflow diagrams.

Core Pharmacological Effects and Molecular Targets

Matadine exhibits a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antiviral effects. Its mechanism of action is multifaceted, involving the modulation of numerous signaling pathways and cellular processes.

Anti-Cancer Activity

Matadine's anti-proliferative and pro-apoptotic effects have been demonstrated across a wide range of cancer cell lines. The primary mechanisms include:

- Induction of Apoptosis: **Matadine** promotes programmed cell death by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and activating caspase cascades.[1][2][3]
- Cell Cycle Arrest: It can arrest the cell cycle at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[3]
- Inhibition of Metastasis: **Matadine** has been shown to suppress the invasion and migration of cancer cells.[4]
- Induction of Autophagy: In some cancer cell types, **Matadine** can induce autophagic cell death.

Anti-Inflammatory Activity

Matadine exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways. It has been shown to reduce the levels of TNF- α , IL-1 β , and IL-6.[5] This is achieved primarily through the inhibition of the NF- κ B and MAPK signaling pathways.[5]

Neuroprotective Effects

Matadine has demonstrated neuroprotective properties in models of neurodegenerative diseases and ischemic injury. Its mechanisms in the nervous system include reducing oxidative stress, inhibiting apoptosis of neuronal cells, and modulating neuroinflammatory responses.[6][7][8]

Antiviral Activity

Matadine has been reported to possess antiviral activity against a variety of viruses. This is thought to be mediated through the inhibition of viral replication and the modulation of the host immune response.[9]

Quantitative Data

In Vitro Anti-Cancer Activity of Matadine (IC50 Values)

Cell Line	Cancer Type	IC50 (µg/mL)	Incubation Time (h)	Reference
HT29	Colon Cancer	Not explicitly stated, but significant inhibition at various concentrations	24, 48, 72	
MCF-7	Breast Cancer	Not explicitly stated, but dose-dependent inhibition	24, 48, 72	[2]
HepG2	Liver Cancer	Not explicitly stated, but dose-dependent inhibition	Not Specified	[10]
U937, HL-60, NB4	Acute Myeloid Leukemia	Not explicitly stated, but effects observed at 0.75, 1.5, and 2.0 g/L	24	
MDA-MB-231	Breast Cancer	Dose-dependent inhibition observed at 25-100 µg/mL	Not Specified	[4]

Note: Many studies demonstrate a dose-dependent effect without providing a precise IC50 value. The concentrations listed reflect the effective ranges reported in the cited literature.

Modulation of Key Proteins and Cytokines by Matadine

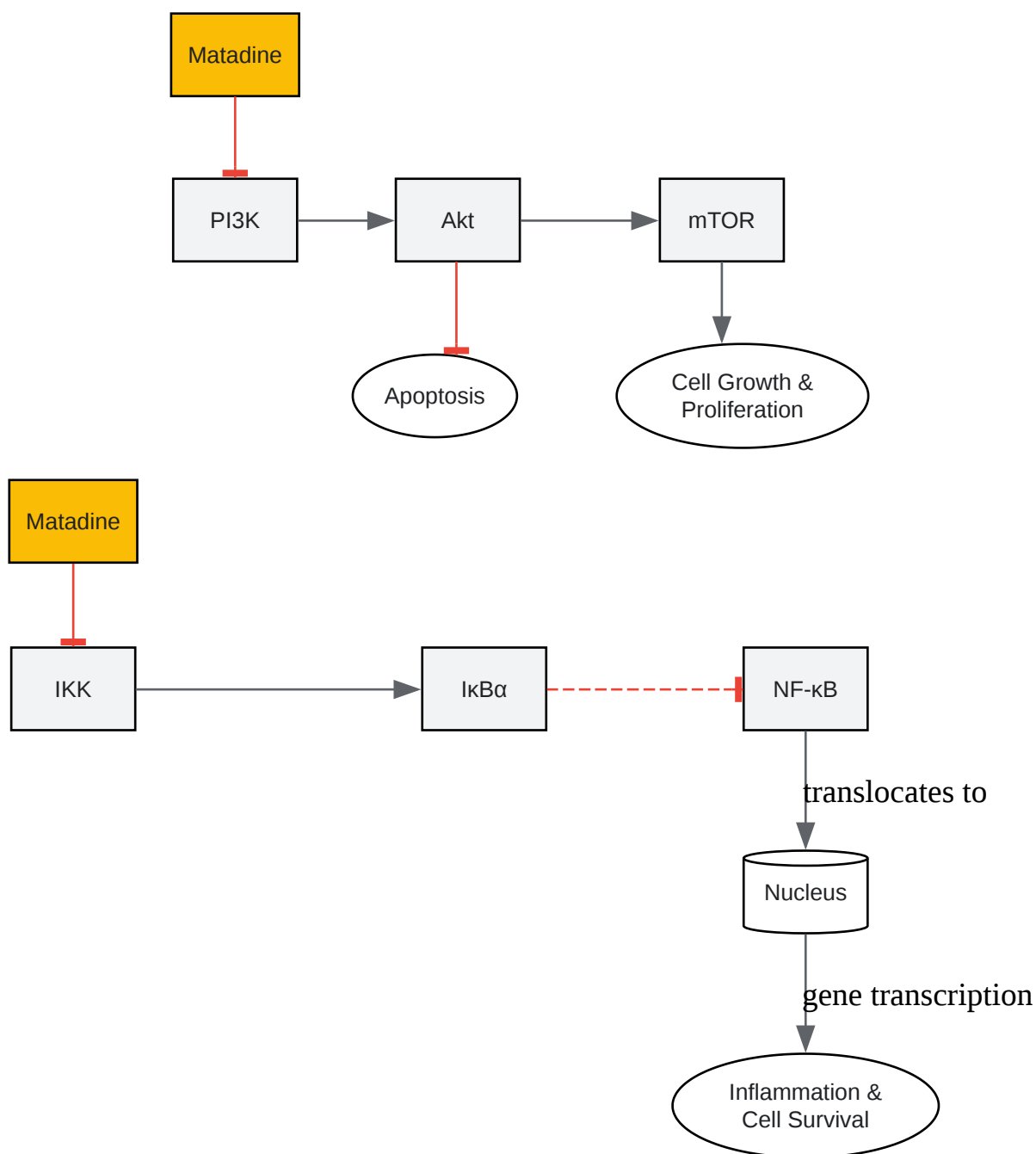
Target	Cell/Tissue Type	Matadine Concentration	Effect	Reference
p-JAK2	Rat Brain (Ischemia-Reperfusion)	5, 10, 20 mg/kg	Dose-dependent decrease	[6][8]
p-STAT3	Rat Brain (Ischemia-Reperfusion)	5, 10, 20 mg/kg	Dose-dependent decrease	[6][8]
Bax/Bcl-2 Ratio	AML Cells	0.75, 1.5, 2.0 g/L	Marked increase	[1]
NF-κB	Human Aortic Vascular Smooth Muscle Cells	Not Specified	Decreased expression	[5][11]
IL-1β, IL-6, TNF-α	Human Aortic Vascular Smooth Muscle Cells	Not Specified	Decreased mRNA levels	[5]

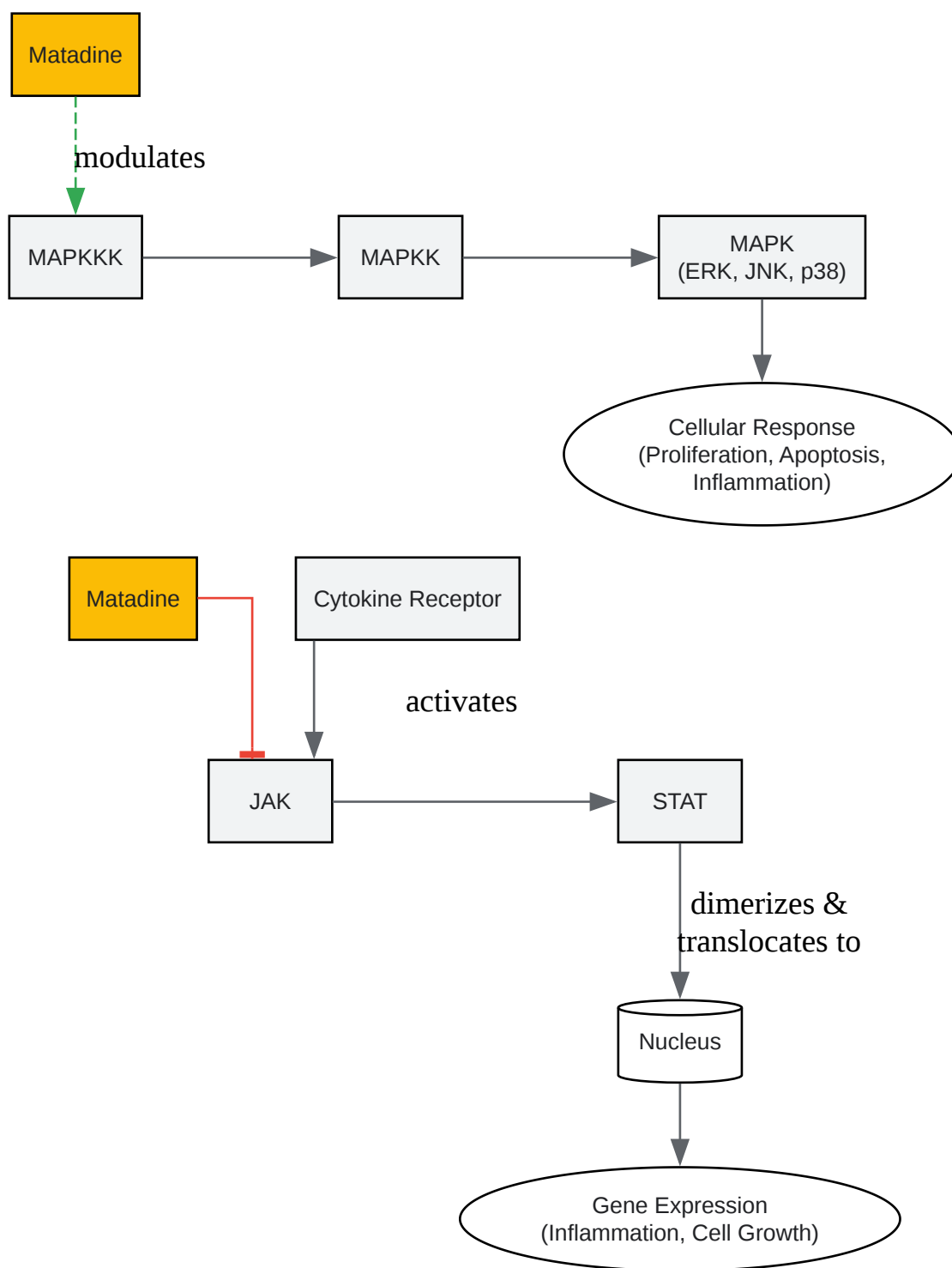
Key Signaling Pathways Modulated by Matadine

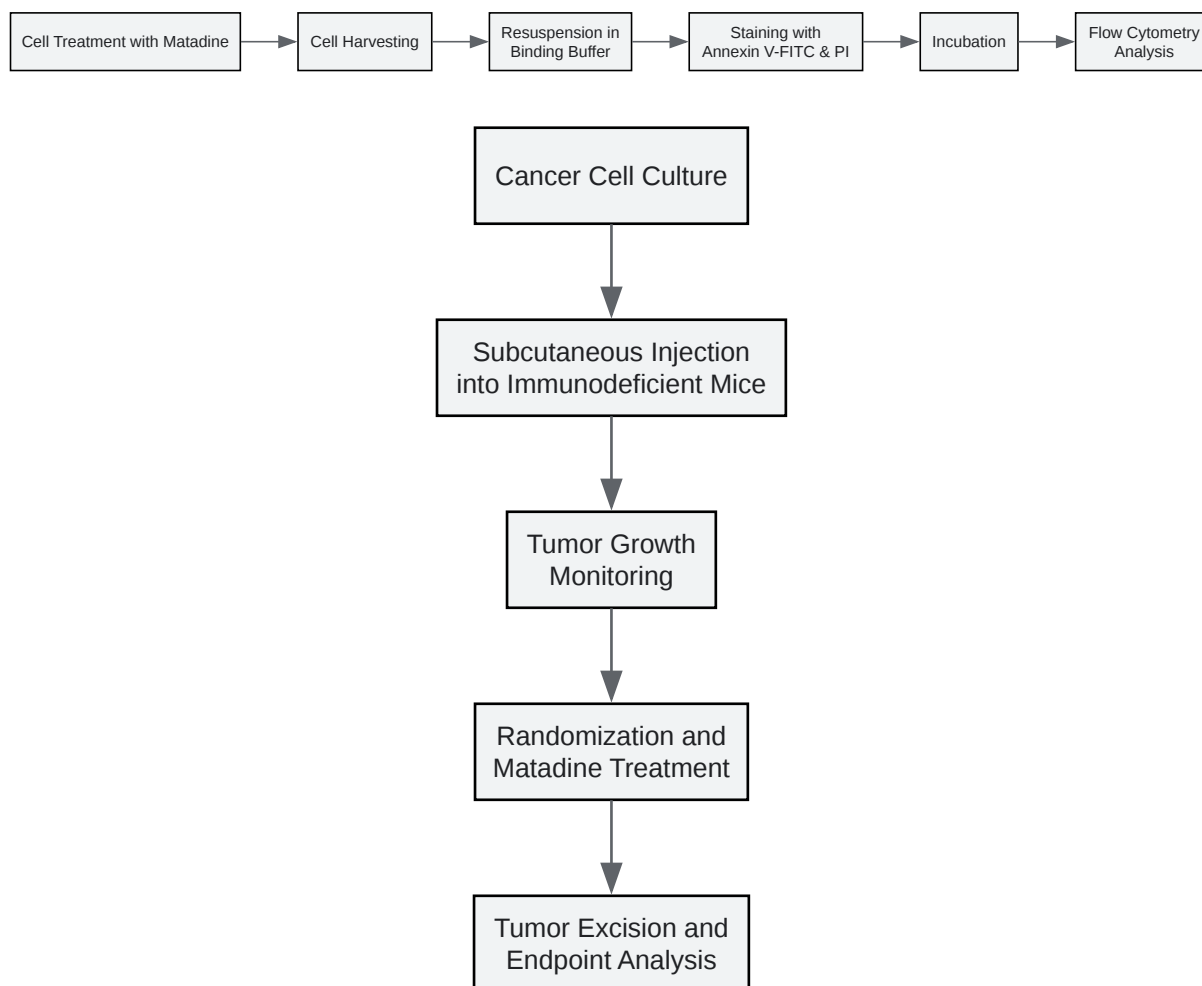
Matadine's diverse pharmacological effects are a result of its ability to interact with and modulate multiple intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. **Matadine** has been shown to inhibit the phosphorylation of key components of this pathway, leading to the suppression of downstream signaling and promoting apoptosis in cancer cells.







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